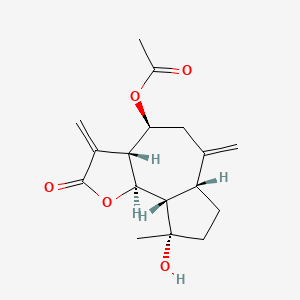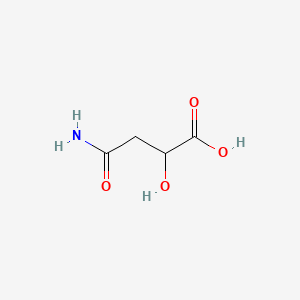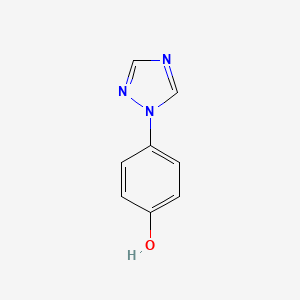![molecular formula C11H13NO3 B1196299 4-[(3-Methylphenyl)amino]-4-oxobutanoic acid CAS No. 62134-48-9](/img/structure/B1196299.png)
4-[(3-Methylphenyl)amino]-4-oxobutanoic acid
説明
4-[(3-Methylphenyl)amino]-4-oxobutanoic acid is a compound that has garnered attention due to its interesting chemical and physical properties. Research has explored various aspects of this molecule, including its synthesis, molecular structure, and potential applications due to its unique characteristics.
Synthesis Analysis
The synthesis of this compound involves ring opening reactions and characterization techniques such as FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction. These processes confirm the structure and purity of the compound (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of this compound has been detailed through studies involving single crystal X-ray diffraction, revealing its crystal structure and vibrational wavenumbers computed using HF and DFT methods. These studies offer insights into the molecule's stability, charge transfer, and interactions within its structure (Raju et al., 2015).
Chemical Reactions and Properties
Research has identified various chemical reactions associated with this compound, including its synthesis from itaconic anhydride and 3-aminoacetophenone. The compound exhibits intermolecular hydrogen bonds forming chains, which contribute to its thermal stability and chemical reactivity (Nayak et al., 2014).
Physical Properties Analysis
The physical properties of this compound, including its thermal stability and wavelength absorption, have been characterized through techniques like TGA, DTA, and UV-Vis spectrophotometry. These properties indicate the compound's stability and potential for various applications (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and potential for charge transfer, have been explored through computational methods like DFT. These studies highlight the molecule's stability arising from hyper-conjugative interactions and charge delocalization, further detailed by HOMO and LUMO analysis and molecular electrostatic potential mapping (Raju et al., 2015).
科学的研究の応用
Spectroscopic Analysis and Molecular Structure : A study by Rahul Raju et al. (2015) focused on the synthesis of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The research involved analyzing its structure using IR, NMR, and X-ray diffraction studies. They investigated its vibrational wavenumbers, molecular electrostatic potential, and hyper-conjugative interactions, highlighting its potential in spectroscopic applications.
Molecular Docking and Biological Activities : The study by K. Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 4-oxobutanoic acid. Their findings suggest that these compounds could inhibit Placenta growth factor (PIGF-1) and potentially have pharmacological importance.
Crystallography and Hydrogen Bond Analysis : The work by P. Nayak et al. (2013) on a derivative, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, involved analyzing its crystalline structure. The study provided insights into the hydrogen bonding and molecular interactions within the crystal.
Thermal Analysis and UV-Vis Spectroscopy : Another study by P. Nayak et al. (2014) focused on the synthesis and characterization of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. This research included thermal analysis and UV-Vis spectroscopy, contributing to our understanding of the stability and optical properties of such compounds.
Nonlinear Optical Properties : In the field of nonlinear optics, the study by Minggui Chen et al. (2013) on a surfactant derivative of 4-oxobutanoic acid highlighted its potential application in forming large-diameter premicellar aggregations, which is significant for material science and optics.
Pharmacological and Biological Studies : The research by Nikhil Khurana et al. (2018) investigated the effects of a succinamic acid derivative, which is structurally related to 4-oxobutanoic acid, as a potential anti-diabetic agent in experimental rats. This study contributes to the understanding of these compounds in a pharmacological context.
特性
IUPAC Name |
4-(3-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJAEQGSNATVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354094 | |
| Record name | 4-[(3-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62134-48-9 | |
| Record name | 4-[(3-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(M-TOLYL)SUCCINAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-amino-2-[(2,3-dihydroxyphenyl)methyl]-3-fluoropropanoic acid](/img/structure/B1196220.png)

![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1196229.png)




